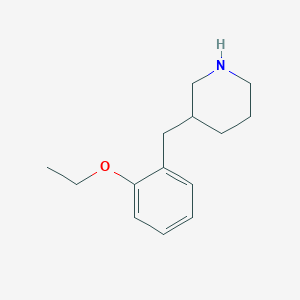
3-(2-Ethoxybenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxybenzyl)piperidine typically involves the reaction of 2-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the halide used.
Scientific Research Applications
3-(2-Ethoxybenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxybenzyl)piperidine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-Ethoxybenzylamine: Similar structure but with an amine group instead of a piperidine ring.
3-Benzylpiperidine: Similar structure but without the ethoxy group.
Uniqueness
3-(2-Ethoxybenzyl)piperidine is unique due to the presence of both the piperidine ring and the 2-ethoxybenzyl group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as increased lipophilicity and potential for specific receptor interactions.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 |
InChI Key |
TUUYOLMHXLMQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


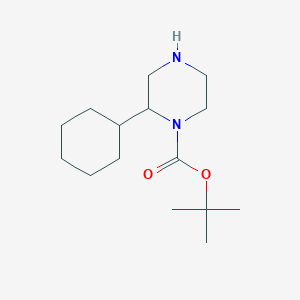
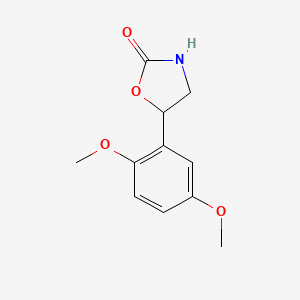
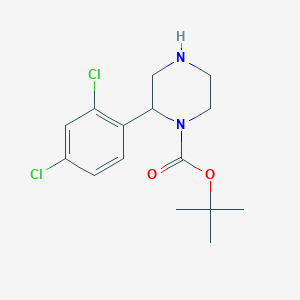
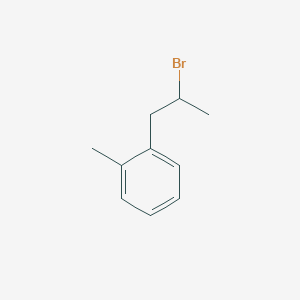
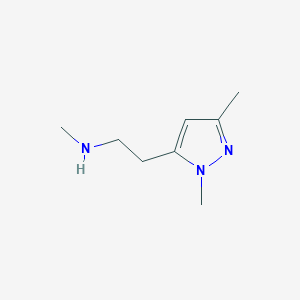
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
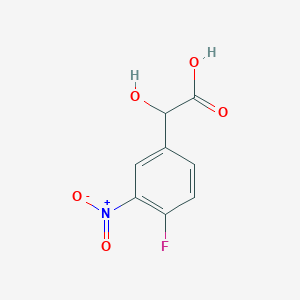
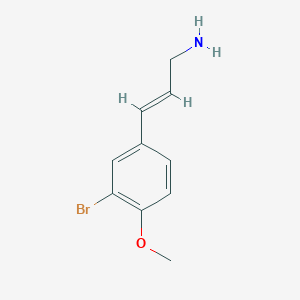
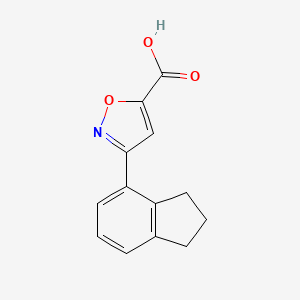
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
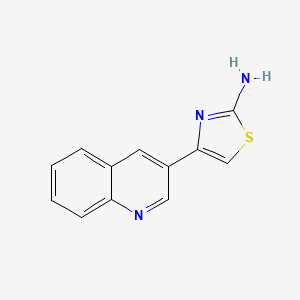
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
